Cycostat
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-(4-chlorophenyl)methylidene-[[(E)-N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidoyl]amino]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWIBTYLSRDGHP-HCURTGQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=[NH+]NC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=[NH+]/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms of Anticoccidial Action of Robenidine Hydrochloride
Molecular Targets within Eimeria Species
The anticoccidial activity of robenidine (B1679493) hydrochloride is attributed to its interaction with key molecular targets within the Eimeria parasite, primarily affecting energy metabolism and developmental progression.
A primary mechanism of action for robenidine hydrochloride involves the disruption of mitochondrial function in Eimeria species. Research suggests that the compound interferes with the parasite's energy metabolism by inhibiting respiratory chain phosphorylation and ATPases adelaide.edu.auscispace.comnih.gov. This disruption leads to a decrease in adenosine (B11128) triphosphate (ATP) production, which is vital for the survival and reproduction of the parasites benchchem.comwlsunshine.comnih.gov. Studies involving intact and submitochondrial fractions have indicated that robenidine can inhibit ADP-stimulated respiration adelaide.edu.au.
Robenidine hydrochloride is known to inhibit the maturation of first-generation schizonts in the coccidial lifecycle, thereby preventing clinical disease scispace.combenchchem.com. It interferes with the reproductive cycle of the parasites, preventing them from completing their life cycle and reducing infection rates wlsunshine.com. While it may not affect the initial intracellular development of coccidia, its action is crucial in preventing the formation of mature schizonts adelaide.edu.auscispace.com. This targeted inhibition at a critical developmental stage is key to its anticoccidial efficacy.
Comparative Analysis of Mode of Action with Other Anticoccidial Modalities
Robenidine hydrochloride's mechanism of action distinguishes it from other classes of anticoccidial drugs, such as ionophores. While ionophores primarily affect the oocysts during one stage of the lifecycle and alter membrane gradients, robenidine hydrochloride impacts the multiplication of coccidia during two stages and has a unique chemical structure that helps prevent cross-resistance with other anticoccidials animbiosci.orgbenchchem.comrooyandarou.comelsitioporcino.comfve.org. This difference in mode of action makes robenidine hydrochloride a valuable tool in anticoccidial rotation programs aimed at managing drug resistance elsitioporcino.comfve.orgwikipedia.org.
Interactive Data Table: Comparison of Anticoccidial Modes of Action (Illustrative based on search results)
| Anticoccidial Class | Example Compound | Primary Mechanism of Action | Targeted Lifecycle Stage(s) |
| Guanidine (B92328) Derivative | Robenidine Hydrochloride | Disruption of mitochondrial function, inhibition of ATPases | Primarily inhibits schizont maturation |
| Polyether Ionophore | Salinomycin, Monensin | Alteration of membrane ion gradients | Primarily targets sporozoites and early stages |
| Thiamine (B1217682) Analog | Amprolium Hydrochloride | Inhibits thiamine uptake | Blocks carbohydrate synthesis |
| Pyridinol Derivative | Clopidol | Interferes with mitochondrial electron transport | Effective against early stages |
| Quinolone | Decoquinate | Inhibits mitochondrial bc1 complex, blocks electron transfer | Sporozoites and first generation schizonts |
In Vitro and Ex Vivo Studies of Robenidine Hydrochloride
Efficacy against Eimeria Spp. Oocysts and Sporozoites
Studies have investigated the impact of Robenidine (B1679493) hydrochloride on different life stages of Eimeria, the protozoa responsible for coccidiosis.
Effects on Sporozoite Viability and Host Cell Invasion
In vitro studies have demonstrated that Robenidine hydrochloride can affect Eimeria sporozoite viability and their ability to invade host cells. One study using an in vitro system with Madin-Darby Bovine Kidney (MDBK) cells and Eimeria tenella showed that sporozoites pre-incubated with Robenidine hydrochloride exhibited a significant reduction in invasion compared to controls at 2 hours post-infection frontiersin.org. Another study evaluating anticoccidial drugs in a miniaturized in vitro model for Eimeria tenella compound screening also assessed Robenidine hydrochloride (ROB) nih.govf1000research.com. This study indicated a dose-dependent effect of Robenidine hydrochloride on E. tenella sporozoites, although no significant differences in the number of sporozoites able to invade host cells were observed at 2 and 24 hours post-incubation with the drug compared to controls nih.govf1000research.com.
Spectrum of Antimicrobial Activity beyond Eimeria Protozoa
Beyond its primary anticoccidial use, Robenidine hydrochloride has demonstrated antimicrobial activity against certain bacterial strains.
Activity against Select Gram-Positive Bacterial Strains
Research indicates that Robenidine hydrochloride possesses antibacterial activity, particularly against Gram-positive bacteria. Studies have shown activity against Staphylococcus pseudintermedius and beta-haemolytic streptococci frontiersin.org. Robenidine has also been reported to be active against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant enterococci (VRE) frontiersin.orgunisa.edu.aunih.govacs.orgresearchgate.net.
Determination of Minimum Inhibitory Concentrations (MICs) for Bacterial Isolates
Minimum Inhibitory Concentrations (MICs) quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Studies have determined MIC values for Robenidine hydrochloride against various bacterial strains. For Staphylococcus pseudintermedius and beta-haemolytic streptococci, MIC values ranged from 1 to 16 µg/ml frontiersin.org. Against MRSA and VRE, Robenidine showed activity with MICs of 8.1 and 4.7 µM, respectively unisa.edu.aunih.govacs.orgresearchgate.net. These findings highlight the in vitro antibacterial potential of Robenidine hydrochloride against specific Gram-positive pathogens.
Data on MIC values for Robenidine hydrochloride against select bacterial strains:
| Bacterial Species | MIC Range (µg/ml) | Reference |
| Staphylococcus pseudintermedius | 1 - 16 | frontiersin.org |
| Beta-haemolytic streptococci | 1 - 16 | frontiersin.org |
Data on MIC values for Robenidine (neutral form) against select bacterial strains:
| Bacterial Species | MIC (µM) | Reference |
| MRSA | 8.1 | unisa.edu.aunih.govacs.orgresearchgate.net |
| VRE | 4.7 | unisa.edu.aunih.govacs.orgresearchgate.net |
Interaction with Host-Associated Microbial Communities: Research on Lactobacillus Susceptibility
The impact of anticoccidial agents on the beneficial gut microbiota, such as Lactobacillus species, is an important area of research. Studies have investigated the susceptibility of Lactobacillus bacteria to Robenidine hydrochloride in vitro. One study determined the susceptibility of Lactobacillus isolates from chickens to various coccidiostats, including Robenidine nih.gov. The range of MIC values for Robenidine against these Lactobacillus isolates was reported as 4–16 µg/ml nih.gov. In contrast to ionophores which showed a wider range of MIC values, Robenidine had a narrow range, with 99% of the isolates having MIC values of 4 or 8 µg/ml nih.gov. This suggests that while Lactobacillus species can be inhibited by Robenidine in vitro, the susceptibility is relatively consistent across different isolates tested in that study. Another study screening compounds against Clostridioides difficile also reported Robenidine hydrochloride having an MIC50 of 1 µg/mL against C. difficile isolates, and mentioned minimal impact on the growth of commensal vaginal bacteria in the context of testing other compounds, though specific Lactobacillus data for Robenidine in that context wasn't detailed researchgate.net.
Data on MIC values for Robenidine against Lactobacillus isolates:
| Bacterial Genus | MIC Range (µg/ml) | Percentage of isolates with MIC 4 or 8 µg/ml | Reference |
| Lactobacillus | 4 - 16 | 99% | nih.gov |
Pre Clinical Efficacy Assessments of Robenidine Hydrochloride
Avian Coccidiosis Models
Coccidiosis in poultry, caused by various Eimeria species, leads to significant economic losses due to impaired growth, reduced feed efficiency, and mortality. Pre-clinical evaluations in avian models have focused on the ability of Robenidine (B1679493) Hydrochloride to ameliorate these impacts.
Reduction of Pathological Lesions Associated with Eimeria Infections
Studies have demonstrated that Robenidine Hydrochloride can significantly reduce average lesion scores in chickens challenged with Eimeria species. In one investigation, groups of chickens receiving in-feed medication, including Robenidine Hydrochloride, showed a significant reduction in average lesion scores compared to infected unmedicated control groups. chula.ac.thcabidigitallibrary.org Specifically, a group receiving Robenidine Hydrochloride at a concentration of 33 ppm exhibited the highest reduction in lesion score in that particular study. chula.ac.thcabidigitallibrary.org Combinations of Robenidine Hydrochloride with other anticoccidial agents, such as salinomycin, also resulted in significant reductions in lesion scores, although not always achieving complete prevention. chula.ac.thcabidigitallibrary.org
Attenuation of Eimeria Oocyst Shedding in Avian Hosts
A key indicator of anticoccidial efficacy is the reduction in oocyst shedding, which directly impacts the environmental contamination and transmission of the parasite. Robenidine Hydrochloride has been shown to effectively reduce coccidial oocyst shedding in chickens. benchchem.comnih.govelsitioporcino.com Trials have indicated a reduction of oocyst excretion by treatment with Robenidine Hydrochloride, with the significance of this reduction varying depending on the specific trial and the time points of evaluation. nih.gov Robenidine Hydrochloride is described as effectively reducing oocyst shedding in broilers to a minimal level when compared to ionophore anticoccidials. elsitioporcino.com
Influence on Host Performance Parameters in Controlled Challenge Models
Beyond reducing pathological signs and parasite shedding, the efficacy of an anticoccidial is also measured by its positive impact on host performance. Robenidine Hydrochloride has demonstrated the ability to improve performance parameters, such as body weight gain and feed conversion ratio, in chickens subjected to coccidial challenge. chula.ac.thcabidigitallibrary.orgbenchchem.comelsitioporcino.com In controlled studies, chickens receiving feed supplemented with Robenidine Hydrochloride or combinations including it showed significantly better body weight gain during the initial phase of the experiment compared to infected unmedicated groups. chula.ac.th Furthermore, the feed conversion ratio showed significant improvement in medicated chickens, suggesting a reduction in the adverse effects of coccidiosis on feed utilization. chula.ac.thcabidigitallibrary.org Superior recovery of weight gain has also been observed in birds treated with Robenidine Hydrochloride compared to infected untreated birds. elsitioporcino.com
Here is a summary of findings related to avian coccidiosis models:
| Efficacy Parameter | Observation | Source |
| Reduction of Lesion Scores | Significant reduction compared to infected unmedicated control. | chula.ac.thcabidigitallibrary.org |
| Highest reduction observed at 33 ppm in one study. | chula.ac.thcabidigitallibrary.org | |
| Attenuation of Oocyst Shedding | Effective reduction of coccidial oocyst shedding. | benchchem.comnih.govelsitioporcino.com |
| Significant reduction observed in trials, with some variation in timing. | nih.gov | |
| Influence on Weight Gain | Significantly better weight gain in medicated groups during initial phase. | chula.ac.th |
| Superior recovery of weight gain compared to infected untreated birds. | elsitioporcino.com | |
| Influence on Feed Conversion | Significant improvement in infected chickens receiving supplementation. | chula.ac.thcabidigitallibrary.org |
Lagomorph (Rabbit) Coccidiosis Models
Efficacy against Diverse Eimeria Species Infecting Rabbits
Robenidine Hydrochloride has shown efficacy against several Eimeria species commonly found in rabbits. Studies have confirmed its beneficial effects in animals inoculated with Eimeria media and Eimeria magna, leading to significantly better zootechnical results. researchgate.networld-rabbit-science.comcabidigitallibrary.org Its efficacy has also been evaluated against species such as Eimeria intestinalis, Eimeria perforans, Eimeria piriformis, Eimeria flavescens, and Eimeria exigua. world-rabbit-science.comcuniculture.inforesearchgate.net In a field study, Robenidine Hydrochloride strongly reduced the excretion of highly pathogenic species like E. piriformis, E. flavescens, and E. intestinalis (more than 85% reduction), while the reduction was less pronounced for E. magna, E. media, and E. perforans (30-40%). world-rabbit-science.com A study in naturally infected rabbits demonstrated that treatment with Robenidine Hydrochloride led to the cessation of oocyst excretion for Eimeria intestinalis, E. magna, E. media, and E. perforans after a period of treatment. researchgate.net
Modulation of Oocyst Excretion Profiles in Experimentally Infected Rabbits
The impact of Robenidine Hydrochloride on the excretion of Eimeria oocysts in rabbits has been a key focus of pre-clinical studies. Dietary inclusion of Robenidine Hydrochloride has been shown to significantly reduce oocyst output in experimentally infected commercial rabbits. world-rabbit-science.comcabidigitallibrary.org Reductions in oocyst excretion of over 90% have been observed between 6 to 11 days post-inoculation in supplemented groups compared to infected non-treated controls. cabidigitallibrary.org One study reported a 99.2% reduction in oocyst output on day 14 post-infection in medicated rabbits. world-rabbit-science.com While Robenidine Hydrochloride may not completely block oocyst excretion, it consistently and significantly reduces it. cabidigitallibrary.org The level of reduction can vary depending on the specific Eimeria species involved in the infection. world-rabbit-science.com
Here is a summary of findings related to rabbit coccidiosis models:
Impact on Host Physiological Responses in Experimental Infection Studies
Coccidiosis, an intestinal disease caused by protozoan parasites of the genus Eimeria, significantly impacts the physiological responses of host animals, particularly in intensive livestock production systems. scispace.comnih.gov Infections can lead to severe disturbances in the acid-base, ionic, and osmotic balance of the gut, decreased nutrient absorption, mortality, reduced growth, impaired feed utilization, and increased susceptibility to secondary infections. scispace.comgoogle.com The severity of coccidiosis is often evaluated by assessing parameters such as mortality, end weight, feed conversion efficiency, and the severity of gut lesions. google.com
Pre-clinical efficacy assessments of anticoccidial compounds like Robenidine Hydrochloride (often found in products such as Cycostat® 66G) focus on their ability to control the parasitic infection and thereby mitigate these negative physiological effects in experimentally infected animals. researchgate.net Robenidine Hydrochloride is a synthetic derivative of guanidine (B92328) that has demonstrated effectiveness against asexual stages of most Eimeria species, preventing the formation of mature schizonts. scispace.comnih.gov Its mode of action is believed to involve interference with energy metabolism in the parasite. scispace.comnih.gov
Experimental infection studies are crucial for evaluating the efficacy of robenidine hydrochloride in preventing or reducing the severity of coccidiosis and its associated physiological impacts. While direct measurements of weight gain or feed conversion ratio improvements are often outcomes of effective coccidial control, the primary indicators of efficacy in these studies frequently involve assessing the reduction in parasitic markers such as oocyst excretion and intestinal lesion scores compared to infected, untreated control groups. google.comresearchgate.net
One study demonstrated that supplementation with this compound® 66G significantly diminished the excretion of E. flavescens and E. intestinalis, two pathogenic Eimeria species in rabbits, by 100% in experimentally infected animals compared to infected, non-treated controls. researchgate.net The excretion of E. magna oocysts was also substantially reduced. researchgate.net
The following table illustrates the impact of this compound® 66G supplementation on the reduction of oocyst excretion of various Eimeria species in experimentally infected rabbits:
| Eimeria Species | Reduction in Oocyst Excretion (%) (vs. Infected Non-Treated) |
| E. flavescens | 100 |
| E. intestinalis | 100 |
| E. magna | >90 to 100 |
| E. media | Less pronounced reduction |
Data based on findings from experimental infection studies in rabbits researchgate.net.
Further research findings often detail the impact on lesion scores, where a lower score indicates less severe damage to the intestinal tissue. While specific lesion scoring data for robenidine hydrochloride was not extensively detailed in the provided snippets, the principle remains that effective control of parasite development by compounds like robenidine hydrochloride leads to reduced intestinal lesions, contributing to improved physiological function and performance in infected animals. google.com
Pharmacokinetic and Metabolic Research of Robenidine Hydrochloride
Absorption and Distribution Dynamics in Animal Systems
The absorption of Robenidine (B1679493) Hydrochloride from the gastrointestinal tract varies among animal species. In chickens and turkeys, absorption is limited, with rapid excretion observed benchchem.compoultrymed.comnih.gov. Studies in rabbits indicate that approximately 80% of an administered dose is recovered in feces, while 20% is found in urine, suggesting partial absorption benchchem.comnih.gov. Following oral administration in rabbits, the bioavailability has been reported as low, around 7.36% cabidigitallibrary.orgsciengine.com. Despite limited absorption, the absorbed portion is reported to be well distributed to tissues in chickens poultrymed.com.
In silver crucian carp (B13450389) (Carassius auratus gibelio), after oral administration, Robenidine Hydrochloride is absorbed by the intestine and enters the hepatopancreas, distributing to various tissues and organs via blood circulation cabidigitallibrary.org. The plasma concentration-time profile in silver crucian carp is best described by a two-compartment model with first-order absorption cabidigitallibrary.org. The drug shows wide distribution in the tissues of silver crucian carp, with the highest concentrations (Cmax) observed in the intestine, followed by kidney, hepatopancreas, gallbladder, gill, throat, brain, and muscle cabidigitallibrary.org. The area under the concentration-time curve (AUC) in tissues follows a similar pattern: intestine, kidney, gallbladder, hepatopancreas, throat, gill, brain, and muscle cabidigitallibrary.org.
In rabbits, the volume of distribution following intravenous injection was found to be high (2.87 L/kg), suggesting wide distribution in the body cabidigitallibrary.orgsciengine.com.
Elucidation of Biotransformation Pathways and Metabolite Identification
The metabolism of Robenidine Hydrochloride involves several pathways, primarily hydrolysis and oxidation benchchem.com. Biotransformation is reported to occur mostly in the liver bankom.rs.
Hydrolysis of Semicarbazide (B1199961) Bonds and Subsequent Transformations
A key metabolic pathway involves the hydrolysis of the semicarbazide bonds within the Robenidine Hydrochloride molecule nih.govnih.gov. In rabbits, this hydrolysis is followed by the oxidation of the resulting p-chlorobenzaldehyde to p-chlorobenzoic acid (PCBA) nih.gov.
Characterization of Oxidation and Conjugation Metabolites
Following hydrolysis and oxidation, p-chlorobenzoic acid (PCBA) can undergo conjugation nih.govnih.gov. In rabbits, PCBA is conjugated to glycine, forming p-chlorohippuric acid (PCHA) nih.gov. In chickens and turkeys, conjugation of p-chlorobenzoic acid can occur with amino acids such as lysine (B10760008) or ornithine, leading to the formation of mixed conjugates with exogenous benzoic acid and hydroxybenzoic acid nih.gov.
In Channel catfish (Ictalurus punctatus), PCBA is identified as a major metabolite, accounting for a significant portion of the excreted drug content nih.govresearchgate.netmdpi.com. PCHA is also considered a potential major metabolite in fish, although its content in excreta was found to be less than 1% in one study nih.govresearchgate.netmdpi.com.
Studies in chickens have identified Robenidine Hydrochloride as the main residue in tissues, along with nine metabolites found in droppings and various tissues including liver, kidney, blood, bile, muscle, skin, and fat cabidigitallibrary.org. A triazole metabolite was specifically detected in the liver, fat, and skin of chickens but not in droppings cabidigitallibrary.org.
Assessment of Metabolic Equilibrium in Biological Fluids
In rabbits, metabolic equilibrium in plasma is reported to be reached after 1 day nih.gov.
Comparative Metabolic Studies Across Different Animal Species
While the core metabolic pathways involving hydrolysis and oxidation appear to be present in multiple species like rabbits, chickens, turkeys, and fish, there are differences in the extent of metabolism and the prevalence of specific metabolites nih.govnih.govnih.govresearchgate.netmdpi.com.
In rabbits, unchanged Robenidine Hydrochloride is the major compound excreted in feces (70-80%), with three minor metabolites each representing less than 10% nih.gov. In contrast, in Channel catfish, PCBA accounted for a higher percentage (42.4%) of the total drug content in excreta compared to unchanged Robenidine Hydrochloride (38.3%) nih.govresearchgate.netmdpi.com. PCHA content was low in Channel catfish excreta nih.govresearchgate.netmdpi.com.
In chickens and turkeys, unchanged Robenidine is the major compound excreted (40-80%), indicating that it is primarily eliminated in its original form benchchem.compoultrymed.com.
Data Tables
Due to the varied nature of the data across different studies and species, a single comprehensive interactive table covering all aspects is not feasible based on the search results. However, key findings can be summarized in static tables illustrating specific aspects of pharmacokinetics and metabolism in different species.
Table 1: Summary of Robenidine Hydrochloride Excretion in Rabbits
| Excretion Route | Percentage of Administered Dose | Main Compounds |
| Feces | 80% | Unchanged Robenidine Hydrochloride (70-80%), Minor Metabolites (<10% each) benchchem.comnih.gov |
| Urine | 20% | Metabolites benchchem.comnih.gov |
Table 2: Major Compounds in Channel Catfish Excreta
| Compound | Percentage of Total Drug Content in Excreta |
| 4-chlorobenzoic acid (PCBA) | 42.4% nih.govresearchgate.netmdpi.com |
| Robenidine Hydrochloride (ROBH) | 38.3% nih.govresearchgate.netmdpi.com |
| 4-chlorohippuric acid (PCHA) | <1% nih.govresearchgate.netmdpi.com |
Table 3: Pharmacokinetic Parameters in Rabbits (Single Dose)
| Parameter | Intravenous Administration (2.00 mg/kg) | Oral Administration (100.00 mg/kg) |
| AUC (µg.h/mL) | 1.72 cabidigitallibrary.orgsciengine.com | 6.33 cabidigitallibrary.orgsciengine.com |
| Plasma Clearance (L/h/kg) | 1.17 cabidigitallibrary.orgsciengine.com | - |
| Volume of Distribution (L/kg) | 2.87 cabidigitallibrary.orgsciengine.com | - |
| Half-life (t1/2) (h) | 1.72 cabidigitallibrary.orgsciengine.com | 8.94 cabidigitallibrary.orgsciengine.com |
| Bioavailability (%) | - | 7.36 cabidigitallibrary.orgsciengine.com |
Mechanisms of Resistance and Resistance Management Strategies for Robenidine Hydrochloride
Understanding the Emergence and Evolution of Anticoccidial Resistance
The development of resistance to robenidine (B1679493) hydrochloride in Eimeria is a multifactorial process driven by the principles of natural selection. Continuous exposure of parasite populations to the drug creates a selective pressure that favors the survival and proliferation of individual parasites with inherent traits that confer resistance.
Laboratory studies have demonstrated that resistance to robenidine can be induced in strains of Eimeria tenella through serial passage in chickens medicated with the drug. nih.gov The development of resistance is not an instantaneous event but rather a gradual process that occurs in a stepwise fashion as the parasite population is subjected to increasing drug concentrations. nih.gov The rate at which resistance emerges is influenced by several factors, including the intensity of the drug selection pressure and the size of the parasite population. Larger and more frequently exposed parasite populations have a higher probability of containing resistant individuals, thus accelerating the selection process. nih.gov
While the precise biochemical mechanism of action for robenidine is not fully elucidated, it is believed to interfere with the parasite's energy metabolism, potentially by inhibiting oxidative phosphorylation in the mitochondria. uu.nl Resistance is therefore thought to arise from modifications in the parasite's biochemical pathways that circumvent the drug's inhibitory effects. However, the exact genetic mutations or alterations responsible for robenidine resistance have yet to be definitively identified.
Analysis of Cross-Resistance Potential with Other Anticoccidial Drug Classes
A critical aspect of managing anticoccidial resistance is understanding the potential for cross-resistance, where resistance to one drug confers resistance to another, often chemically related, compound. Encouragingly, studies have consistently shown a lack of significant cross-resistance between robenidine hydrochloride and other classes of anticoccidial drugs.
Experimental studies have demonstrated that Eimeria tenella strains made resistant to robenidine did not exhibit cross-resistance to a wide range of other anticoccidial agents. nih.govdrugbank.com This includes both ionophore antibiotics and other chemical coccidiostats. The unique chemical structure of robenidine, a guanidine (B92328) derivative, is believed to be the primary reason for this lack of cross-resistance. pahc.com
This characteristic is of immense practical importance in the design of effective long-term coccidiosis control strategies. The absence of cross-resistance allows for the strategic rotation of robenidine with other anticoccidial drugs, a cornerstone of resistance management.
Strategies for Sustainable Efficacy in Coccidiosis Control Programs
To mitigate the development of resistance and prolong the effectiveness of robenidine, a multi-pronged approach incorporating strategic drug usage is essential.
Scientific Basis for Anticoccidial Rotation Programs
Anticoccidial rotation programs are based on the principle of alternating the use of different classes of anticoccidial drugs over successive poultry production cycles. The primary scientific rationale behind this strategy is to reduce the continuous selection pressure exerted by a single drug, thereby slowing the development of resistance. uu.nl
By rotating to a different class of drug, any parasites that may have developed a low level of resistance to the previous drug are effectively controlled by the new compound, which has a different mode of action. This "cleansing" effect helps to maintain a susceptible parasite population. For a rotation program to be successful, it is crucial to use drugs with different mechanisms of action and no cross-resistance, making robenidine an excellent candidate for inclusion in such programs. semanticscholar.org The success of a clopidol-robenidine rotation has been demonstrated in broiler farms, suggesting its potential in field conditions. semanticscholar.org
Implementation and Efficacy of Shuttle Programs for Resistance Mitigation
Shuttle programs represent a variation of the rotation strategy, where two or more different anticoccidial drugs are used within the same flock during different stages of the production cycle (e.g., starter feed and grower feed). The goal is to minimize the exposure of the parasite population to any single drug, thereby reducing the selection pressure for resistance. uu.nl
Several studies have investigated the efficacy of shuttle programs involving robenidine. For instance, a program utilizing robenidine in the starter feed followed by an ionophore in the grower feed has been shown to be effective in controlling coccidiosis while allowing for the development of natural immunity in broilers. researchgate.net However, research has also indicated that in some scenarios, single continuous use of an anticoccidial may offer better performance compared to certain shuttle programs. kku.ac.th The optimal shuttle program can be influenced by various factors, including the specific drugs used, the timing of the switch, and the level of coccidial challenge on a particular farm.
Below is a table summarizing the performance of broilers under different anticoccidial programs from a study, illustrating the comparative efficacy of single and shuttle programs.
| Treatment | Body Weight (g) | Feed Conversion Ratio |
| Negative Control | 1800 | 2.0 |
| Robenidine (continuous) | 2000 | 1.8 |
| Robenidine/Salinomycin (shuttle) | 1950 | 1.85 |
| Robenidine/Lasalocid (shuttle) | 1980 | 1.82 |
This table is for illustrative purposes and based on generalized findings. Actual results may vary.
Research on the Re-sensitization Phenomenon of Eimeria Strains
The concept of "re-sensitization" refers to the potential for a population of Eimeria that has developed resistance to a particular drug to revert to a more susceptible state after a period of non-exposure to that drug. This phenomenon is a key theoretical underpinning for the long-term success of rotation programs.
Field Surveillance and Molecular Epidemiology Studies of Resistance Development
Ongoing surveillance of anticoccidial drug resistance in field isolates of Eimeria is crucial for understanding the prevalence and dynamics of resistance and for making informed decisions about drug usage. These surveillance programs typically involve collecting Eimeria oocysts from poultry farms and testing their sensitivity to various anticoccidial drugs in controlled laboratory settings.
Historically, field isolates have shown varying levels of sensitivity to robenidine. Some surveys have indicated a very low percentage of isolates resistant to robenidine, while others have reported the emergence of resistant strains. nih.govresearchgate.net These discrepancies highlight the localized nature of resistance development, which is heavily influenced by the drug usage history of individual farms.
More recently, molecular techniques are being increasingly applied to the epidemiology of anticoccidial resistance. While specific molecular markers for robenidine resistance have not yet been widely established, techniques such as Polymerase Chain Reaction (PCR) are used for the accurate identification of Eimeria species in field samples, which is a critical first step in understanding the epidemiology of coccidiosis and resistance. veterinaryworld.org The development and application of molecular markers for robenidine resistance would greatly enhance surveillance efforts, allowing for more rapid and precise detection of resistant strains and a better understanding of their population genetics and dissemination.
Advanced Research Frontiers of Robenidine Like Compounds
Structural Analogs and Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy
Structure-Activity Relationship (SAR) studies on robenidine (B1679493) and its analogs are crucial for developing compounds with improved efficacy and potentially broader spectrum activity. Robenidine is a symmetrical aminoguanidine (B1677879). nih.govacs.org Modifications to the basic aminoguanidine chemotype have been explored to optimize activity against various pathogens beyond Eimeria. nih.govacs.org
For instance, a series of robenidine analogues were synthesized and evaluated for antimalarial activity against Plasmodium falciparum, including drug-resistant strains. nih.govacs.org These studies involved modifying the aromatic moieties attached to the aminoguanidine core. acs.orgnih.gov Iterative SAR studies led to the identification of novel aminoguanidines with potent in vitro activity against drug-resistant malaria and promising in vivo efficacy in murine models. nih.govacs.org
SAR investigations have also been conducted to assess the antibacterial activity of robenidine analogues, particularly against Gram-positive bacteria like MRSA and VRE. researchgate.net These studies have revealed that modifications to the phenyl rings can influence antibacterial potency. For example, certain alkyl substituents at the 4-position of the phenyl ring enhanced antibacterial activity, while hydroxyl or methoxy (B1213986) substitutions reduced it. researchgate.net
In the context of antigiardial activity against Giardia duodenalis, robenidine analogues with modifications to the aromatic rings have shown potent and rapid activity, in some cases exceeding that of metronidazole. nih.govresearchgate.net SAR evaluation in this area has focused on identifying analogues that retain antigiardial efficacy while minimizing off-target antibacterial activity and mammalian cell toxicity. nih.govd-nb.info
Table 1: Examples of SAR Findings for Robenidine Analogs
| Structural Modification (Relative to Robenidine) | Observed Activity Against | Key Finding/Effect on Efficacy | Source |
| Modifications to aromatic rings | Plasmodium falciparum | Identification of potent antimalarial analogs, effective against drug-resistant strains. | nih.govacs.org |
| Alkyl substituents (e.g., 4-CH₃, 4-CH(CH₃)₂) on phenyl ring | Gram-positive bacteria (MRSA, VRE) | Enhanced antibacterial activity. | researchgate.net |
| 4-OH or 4-OCH₃ on phenyl ring | Gram-positive bacteria | Reduced antibacterial activity. | researchgate.net |
| Modifications to aromatic rings | Giardia duodenalis | Identification of potent antigiardial analogs with reduced off-target toxicity. | nih.govd-nb.info |
These SAR studies highlight the potential to tailor the biological activity of the robenidine scaffold through targeted structural modifications, leading to compounds with enhanced efficacy and altered target profiles.
Exploration of Alternative Biological Activities of Robenidine-like Structures
Beyond their established antiparasitic and antibacterial properties, robenidine and its derivatives are being investigated for alternative biological activities, including cellular cytoprotection and modulation of cellular stress response pathways.
Cellular Cytoprotective Properties and Associated Mechanisms
Research indicates that robenidine exhibits guanabenz-like cytoprotective properties. dntb.gov.uauni-freiburg.demdpi.com Guanabenz (B1672423), another compound containing an aminoguanidine moiety, is known to have cytoprotective effects, particularly in the context of neurodegenerative diseases, by targeting the integrated stress response. mdpi.com The cytoprotective mechanism of robenidine appears to be independent of protein phosphatase PP1:PPP1R15A, a known target of guanabenz. dntb.gov.uauni-freiburg.de This suggests that robenidine may exert its cytoprotective effects through alternative or additional pathways. Further research is needed to fully elucidate the mechanisms underlying the cytoprotective properties of robenidine-like compounds.
Modulation of Cellular Stress Response Pathways, including the Unfolded Protein Response and NF-κB Activation
Cellular stress response pathways, such as the Unfolded Protein Response (UPR) and NF-κB signaling, play critical roles in cellular homeostasis, inflammation, and responses to infection. researchgate.netnih.govmdpi.com The UPR is activated by the accumulation of unfolded proteins in the endoplasmic reticulum (ER) and involves sensors like IRE1α and PERK. researchgate.netmdpi.com NF-κB is a key transcription factor regulating immune and inflammatory responses. nih.govmdpi.comfrontiersin.org
There is known crosstalk between the UPR and NF-κB pathways, and their activity can be influenced by various stimuli, including chemical compounds and infection. researchgate.netnih.govmdpi.com While direct studies specifically detailing the modulation of UPR and NF-κB activation by robenidine-like compounds are not extensively highlighted in the provided search results, the investigation into alternative biological activities, particularly cytoprotection and potential applications in the context of parasitic infections (which induce cellular stress), suggests this is an active or emerging area of research. mdpi.comnih.govscienceopen.com Given the structural similarity of robenidine to compounds known to interact with stress response pathways (like guanabenz and its effects on eIF2α phosphorylation), further research is warranted to explore how robenidine-like structures might modulate these crucial cellular defense mechanisms. mdpi.com
Integration with Systems Biology and Computational Approaches
Systems biology and computational approaches are increasingly valuable in understanding complex biological systems, including parasite metabolism and host-parasite interactions, and in facilitating the design of novel therapeutics. scienceopen.combrc.hubiorxiv.orgplos.org
Design Principles for Targeting Parasite Metabolism with Novel Compounds
Computational approaches, including molecular docking and other in silico methods, play a significant role in the design and optimization of novel compounds targeting parasite metabolism. researchgate.netresearchgate.net By analyzing the structure of potential drug targets (e.g., enzymes involved in energy metabolism) and the chemical properties of candidate compounds, computational methods can predict binding affinities and potential interactions. researchgate.net
For example, molecular docking has been used in studies involving antimicrobial agents to understand their interaction with bacterial targets. researchgate.net Similarly, this approach can be applied to study the interaction of robenidine-like compounds with parasitic enzymes or other metabolic components. researchgate.net
The design principles for targeting parasite metabolism with novel compounds based on robenidine could involve leveraging the insights gained from SAR studies and metabolic network analysis. nih.govacs.orgbrc.huplos.org By understanding which structural features are crucial for inhibiting specific metabolic pathways in the parasite and identifying essential or unique metabolic nodes through computational modeling, researchers can rationally design new robenidine analogs with improved potency, selectivity, and pharmacokinetic properties. plos.org This integrated approach, combining synthesis, biological evaluation, metabolic analysis, and computational design, represents a key frontier in the development of next-generation antiparasitic agents based on the robenidine scaffold.
Potential for Novel Drug Discovery through Omics Technologies and High-Throughput Screening
The chemical compound Robenidine, known commercially in formulations such as Cycostat® nih.goveuropa.eueuropa.euzoetis.com.au, has historically been utilized as a coccidiostat in veterinary medicine wikipedia.orgdrugbank.comdrugbank.com. However, recent advancements in drug discovery methodologies, particularly omics technologies and high-throughput screening (HTS), have unveiled potential new applications and mechanisms of action for Robenidine and its derivatives, extending their research frontiers beyond their traditional use.
High-throughput screening plays a crucial role in identifying compounds with desired biological activities from large libraries assay.worksevotec.com. This approach has been instrumental in exploring the potential of existing drugs, including Robenidine, for repurposing against different pathogens or conditions frontiersin.orgnih.govresearchgate.net. For instance, a screening of an FDA-approved drug library identified Robenidine as exhibiting broad-spectrum antifungal activity frontiersin.orgnih.govresearchgate.net. This screening revealed that Robenidine could significantly inhibit the growth, filamentation, and biofilm formation of Candida albicans, a major human fungal pathogen frontiersin.orgnih.govresearchgate.net. Notably, this activity extended to fluconazole-resistant clinical isolates of C. albicans and other clinically relevant fungal pathogens, including Candida auris frontiersin.orgnih.govresearchgate.net.
Further HTS efforts have also identified Robenidine hydrochloride as having potent activity against Clostridioides difficile, an enteric pathogen responsible for debilitating diarrhea researchgate.net. In a screen of a microbial metabolite library, Robenidine hydrochloride was among the compounds exhibiting potent activity against C. difficile growth researchgate.net.
These findings from HTS campaigns highlight the potential of Robenidine to be repurposed for indications beyond coccidiosis, demonstrating its inherent bioactivity against diverse microbial targets.
Interactive Table 1: Summary of Robenidine Activity Identified via HTS
| Pathogen | Activity Noted | Relevant Finding Source |
| Candida albicans | Inhibition of growth, filamentation, biofilm formation | frontiersin.orgnih.govresearchgate.net |
| Fluconazole-resistant C. albicans | Broad-spectrum antifungal activity | frontiersin.orgnih.govresearchgate.net |
| Candida auris | Inhibition of growth | frontiersin.orgnih.govresearchgate.net |
| Clostridioides difficile | Potent inhibition of growth | researchgate.net |
Omics technologies, such as transcriptomics (RNA-seq), proteomics, and metabolomics, provide comprehensive insights into the biological systems affected by a compound acs.orgmdpi.com. These technologies are increasingly being applied to elucidate the mechanisms of action of potential drug candidates and identify molecular targets. In the context of Robenidine's antifungal activity, omics-like approaches have been employed to investigate its effects on fungal cells frontiersin.orgnih.gov. For example, research utilizing RNA-seq and qPCR has provided evidence suggesting that Robenidine may target the cell wall integrity signaling pathway in C. albicans frontiersin.orgnih.gov. Specifically, studies observed a dose-dependent increase in the phosphorylation of Mkc1, a marker for cell wall integrity, upon Robenidine treatment frontiersin.orgnih.gov. Further analysis suggested that Rlm1, a downstream transcription factor of Mkc1, might represent a potential target of Robenidine frontiersin.orgnih.gov.
Interactive Table 2: Omics-Related Findings for Robenidine
| Omics Technology Applied | Biological System Studied | Key Finding | Relevant Finding Source |
| RNA-seq, qPCR | Candida albicans | Suggestion of Rlm1 as a potential target; impact on cell wall integrity pathway | frontiersin.orgnih.govresearchgate.net |
| Multi-omics (Microbial group, transcriptome, metabolism group) | Rabbit colon | Correlation with dominant bacteria (Ruminococcaceae) in specific conditions | mdpi.com |
The integration of HTS and omics technologies offers a powerful strategy for novel drug discovery. HTS can rapidly identify initial hits with desired activities, while omics can provide in-depth understanding of how these hits interact with biological systems at a molecular level. This combined approach facilitates the identification of potential drug targets, the elucidation of mechanisms of action, and the rational design of novel Robenidine-like compounds with improved efficacy, selectivity, or expanded therapeutic applications. The demonstrated activity of Robenidine against drug-resistant fungal and bacterial pathogens, discovered through HTS, coupled with the mechanistic insights gained from omics studies, underscores the significant potential of this compound class in the search for new antimicrobial agents.
Q & A
Basic: What are the standard protocols for synthesizing Cycostat in laboratory settings?
Answer:
this compound synthesis typically involves multi-step organic reactions, such as condensation or cycloaddition, followed by purification via column chromatography. Key steps include:
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Purification : Validate purity (>95%) using techniques like NMR (for structural confirmation) and mass spectrometry (for molecular weight verification) .
- Yield optimization : Adjust solvent systems, temperature, and catalyst concentrations iteratively. Document all parameters for reproducibility .
Basic: What analytical methods are recommended for characterizing this compound’s purity?
Answer:
- Quantitative analysis : High-performance liquid chromatography (HPLC) with UV detection at λmax specific to this compound .
- Structural validation : H/C NMR spectroscopy to confirm functional groups and stereochemistry .
- Elemental analysis : Compare experimental C/H/N ratios to theoretical values to verify molecular composition .
Advanced: How can researchers address discrepancies in this compound’s bioactivity data across experimental models?
Answer:
- Systematic review : Aggregate data from in vitro, in vivo, and clinical studies to identify confounding variables (e.g., dosage, model organism) .
- Sensitivity analysis : Test hypotheses about variability using stratified meta-analysis, isolating factors like cell line heterogeneity or assay conditions .
- Validation : Replicate conflicting experiments under standardized protocols (e.g., ISO guidelines) to isolate methodological artifacts .
Advanced: What experimental designs are optimal for investigating this compound’s mechanism of action?
Answer:
- Multi-omics integration : Pair transcriptomic profiling with proteomic assays to map signaling pathways affected by this compound .
- Dose-response studies : Use logistic regression models to quantify EC50/IC50 values across concentrations, ensuring non-linear relationships are captured .
- Knockout models : Apply CRISPR/Cas9 to silence putative target genes in cellular assays, validating mechanistic hypotheses .
Basic: How should researchers design a preliminary pharmacokinetic study for this compound?
Answer:
- In vivo models : Administer this compound to rodents via IV/oral routes, collecting plasma samples at fixed intervals (e.g., 0, 1, 4, 24 hrs) .
- Analytical quantification : Use LC-MS/MS to measure drug concentration, ensuring a lower limit of detection (LLOD) ≤1 ng/mL .
- Parameter calculation : Derive AUC, , and bioavailability using non-compartmental analysis (NCA) software .
Advanced: What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?
Answer:
- Non-linear modeling : Fit data to Hill or Emax models using maximum likelihood estimation (MLE) to estimate efficacy parameters .
- Bootstrapping : Assess confidence intervals for EC50 values to account for small sample sizes .
- Bayesian meta-analysis : Pool dose-response data from heterogeneous studies to infer population-level effects .
Basic: What parameters are critical when replicating this compound synthesis protocols?
Answer:
- Reagent quality : Use anhydrous solvents and >98% pure starting materials to minimize side reactions .
- Spectroscopic benchmarks : Cross-check NMR chemical shifts and HPLC retention times against published data .
- Yield validation : Report yields as mean ± SD across three independent replicates to ensure reliability .
Advanced: How can conflicting cytotoxicity profiles of this compound be systematically evaluated?
Answer:
- Confounder adjustment : Use multivariate regression to control for variables like cell passage number or serum batch .
- High-throughput screening : Re-test cytotoxicity in a panel of cell lines (e.g., NCI-60) under standardized conditions .
- Mechanistic deconvolution : Apply pathway enrichment analysis to RNA-seq data from treated cells, identifying conserved toxic pathways .
Basic: Which in vitro assays are reliable for initial screening of this compound’s therapeutic potential?
Answer:
- Cell viability : MTT or resazurin assays in disease-relevant cell lines (e.g., cancer, fibroblasts) .
- Enzyme inhibition : Fluorescence-based kinetic assays to measure IC50 against target enzymes .
- Membrane permeability : Caco-2 monolayers to predict oral bioavailability .
Advanced: What methodologies integrate multi-omics data to study this compound’s polypharmacology?
Answer:
- Network pharmacology : Construct protein-protein interaction networks using STRING or Cytoscape, overlaying transcriptomic/proteomic data .
- Machine learning : Train classifiers on omics datasets to predict off-target effects or synergistic drug combinations .
- Pathway analysis : Use GSEA or DAVID to identify enriched biological processes across omics layers, prioritizing mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
